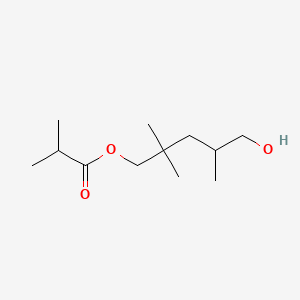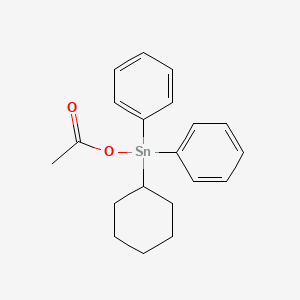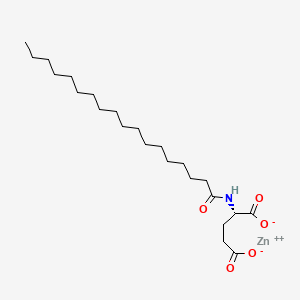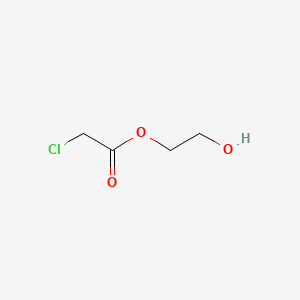
4-((m-Tolyl)azo)-m-toluidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((m-Tolyl)azo)-m-toluidinium chloride is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound this compound is known for its vibrant color and is often used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((m-Tolyl)azo)-m-toluidinium chloride typically involves the diazotization of m-toluidine followed by coupling with m-toluidine. The general steps are as follows:
Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of m-toluidine under basic conditions to form the azo compound.
The reaction conditions often include maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Industrial reactors equipped with temperature control systems are used to maintain the required conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-((m-Tolyl)azo)-m-toluidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically results in the formation of m-toluidine derivatives.
Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-((m-Tolyl)azo)-m-toluidinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4-((m-Tolyl)azo)-m-toluidinium chloride primarily involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((p-Tolyl)azo)-p-toluidinium chloride
- 4-((o-Tolyl)azo)-o-toluidinium chloride
- 4-((m-Tolyl)azo)-p-toluidinium chloride
Uniqueness
4-((m-Tolyl)azo)-m-toluidinium chloride is unique due to its specific structural configuration, which influences its chemical reactivity and applications. The position of the methyl groups (m-tolyl) affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Propiedades
Número CAS |
4335-70-0 |
|---|---|
Fórmula molecular |
C14H16ClN3 |
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
amino-(3-methylphenyl)-(2-methylphenyl)iminoazanium;chloride |
InChI |
InChI=1S/C14H16N3.ClH/c1-11-6-5-8-13(10-11)17(15)16-14-9-4-3-7-12(14)2;/h3-10H,1-2H3,(H2,15,16);1H/q+1;/p-1 |
Clave InChI |
JLPOYEAHVASJNC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)[N+](=NC2=CC=CC=C2C)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


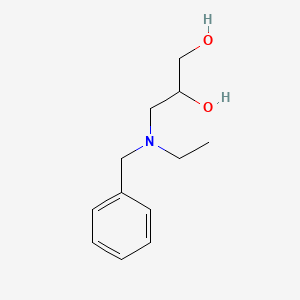
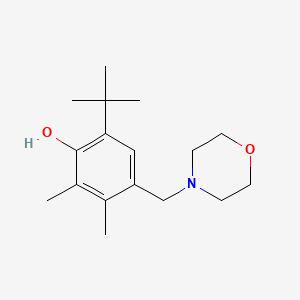
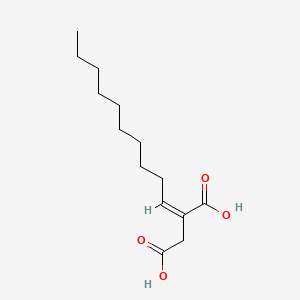
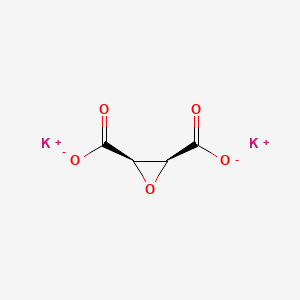
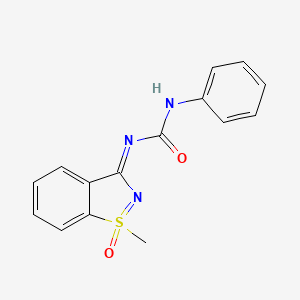
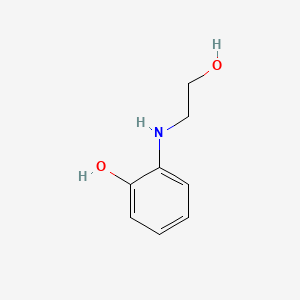
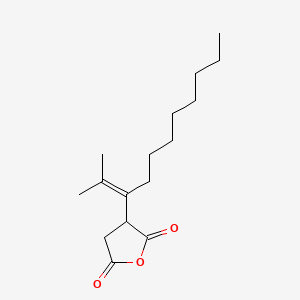
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
